molecular formula C14H18N2O2 B8653096 tert-butyl 2-[(4-cyanophenyl)methylamino]acetate

tert-butyl 2-[(4-cyanophenyl)methylamino]acetate

Cat. No.: B8653096
M. Wt: 246.30 g/mol
InChI Key: WZMCOFRVMIZOLB-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyanobenzyl)glycinate: is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes a tert-butyl ester group, a glycine moiety, and a 4-cyanobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4-cyanophenyl)methylamino]acetate typically involves the reaction of tert-butyl glycinate with 4-cyanobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-cyanobenzyl)glycinate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the ester group can be hydrolyzed to a carboxylic acid.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: Primary amines or alcohols.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-cyanobenzyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with therapeutic properties, such as enzyme inhibitors or receptor agonists.

Industry: In the material science industry, tert-butyl 2-[(4-cyanophenyl)methylamino]acetate is investigated for its potential use in the development of novel polymers and advanced materials .

Mechanism of Action

The mechanism by which tert-butyl 2-[(4-cyanophenyl)methylamino]acetate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The cyano group can act as an electrophile, while the glycine moiety can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

    tert-Butyl glycinate: A simpler analog without the benzyl and cyano groups.

    N-Benzylglycine: Lacks the tert-butyl ester group.

    4-Cyanobenzyl bromide: Used as a reagent in the synthesis of tert-butyl 2-[(4-cyanophenyl)methylamino]acetate.

Uniqueness: tert-Butyl N-(4-cyanobenzyl)glycinate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 2-[(4-cyanophenyl)methylamino]acetate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)10-16-9-12-6-4-11(8-15)5-7-12/h4-7,16H,9-10H2,1-3H3

InChI Key

WZMCOFRVMIZOLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(tert-butoxy)-2-oxoethanaminium chloride (3.00 g, 17.9 mmol) and potassium carbonate (4.95 g, 35.8 mmol) in DMF (20 mL) was stirred at room temperature for 2 min. To the reaction mixture was added 4-(bromomethyl)benzonitrile (3.19 g, 16.3 mmol) and stirring continued for 12 h. The reaction mixture was diluted with water (50 mL) and extracted with EA (3×20 mL). The combined organic extract was dried over MgSO4 then concentrated. Purification of the crude product by a silica gel column (DCM/MeOH) gave 2.77 g (68%) of tert-butyl 2-((4-cyanobenzyl)amino)acetate INT-31 as a yellow oil. LCMS-ESI (m/z) calculated for C14H18N2O2: 246; found 247 [M+H]+, tR=0.92 min (Method 3).
Name
2-(tert-butoxy)-2-oxoethanaminium chloride
Quantity
3 g
Type
reactant
Reaction Step One
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4.95 g
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reactant
Reaction Step One
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Quantity
20 mL
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solvent
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3.19 g
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared following the general procedure 10, starting from 4-cyanobenzyl bromide and tert-butyl glycinate. It was isolated as a colorless oil. 1H NMR (DMSO-d6, 300 MHz) δ 7.78 (d, J=8.3 Hz, 2H), 7.52 (d, J=8.3 Hz, 2H), 3.79 (s, 2H), 3.19 (s, 2H), 2.60 (br s, 1H), 1.41 (s, 9H). HPLC (Method A) Rt 2.17 min (Purity: 97.2%).
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0 (± 1) mol
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Reaction Step One
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